Product packaging for 2-[(3-Chlorobenzyl)oxy]benzoic acid(Cat. No.:CAS No. 121697-55-0)

2-[(3-Chlorobenzyl)oxy]benzoic acid

カタログ番号: B187650
CAS番号: 121697-55-0
分子量: 262.69 g/mol
InChIキー: ZZLXYZLVZBXJBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context of Salicylic (B10762653) Acid Derivatives in Medicinal Chemistry

The use of willow and myrtle extracts for their analgesic and antipyretic properties was documented by ancient Sumerians, Assyrians, and Egyptians. nih.gov However, it was not until 1828 that the active component, salicin, was isolated. nih.gov This was followed by the synthesis of salicylic acid itself and, subsequently, the creation of acetylsalicylic acid (ASA or aspirin) by Felix Hoffmann in 1897. nih.gov This breakthrough was aimed at creating a derivative with fewer side effects than salicylic acid. nih.gov The commercial production of aspirin (B1665792), patented in the early 1900s, revolutionized medicine and solidified the importance of salicylic acid derivatives. nih.gov

The Emergence of Novel Salicylic Acid Analogues in Drug Discovery and Development

The enduring legacy of aspirin has fueled continued interest in developing new salicylic acid analogues. tandfonline.com Researchers are actively exploring modifications to the basic salicylic acid structure to enhance therapeutic efficacy and minimize adverse effects. tandfonline.comresearchgate.net These new derivatives are being investigated for a wide range of applications, including their potential as anti-inflammatory, analgesic, and even antiplatelet agents. researchgate.netnih.gov The goal is to develop compounds with improved pharmacological profiles, such as better targeting of specific enzymes like cyclooxygenase (COX) and reduced gastrointestinal toxicity, a well-known side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

Identification of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH2Cl / 3CBB) as a Promising Research Candidate

A notable example of a novel salicylic acid derivative that has garnered significant research attention is 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, also referred to as 3-CH2Cl or 3CBB. researchgate.netnih.govresearchgate.net This compound was synthesized with the aim of discovering a more potent analgesic with less ulcerogenic potential than acetylsalicylic acid. researchgate.net Studies have shown that 3-CH2Cl exhibits promising anti-inflammatory and antiplatelet activities. nih.govnih.gov

Pharmacokinetic Profile of 3-CH2Cl in a Rat Model:

ParameterValue
Maximum Plasma Concentration (Cmax)0.57 ± 0.02 μg/mL
Time to Maximum Plasma Concentration (Tmax)28.9 ± 1.1 min
Total Systemic Exposure (AUCtotal)66.3 ± 1.0 μg min/mL
Elimination Half-life (T1/2el)39.4 ± 3.9 min
Data from a study involving a single oral administration of 45 mg/kg BW in rats. nih.govresearchgate.net

The synthesis of 3-CH2Cl involves the reaction of salicylic acid with 3-(chloromethyl)benzoyl chloride. nih.govacs.org Research has indicated that this compound may have a higher affinity for the COX-2 enzyme compared to aspirin, suggesting a more targeted mechanism of action. nih.gov

Distinct Research Focus: 2-[(3-Chlorobenzyl)oxy]benzoic Acid as a Tyrosyl-tRNA Synthetase Inhibitor

While much of the research on salicylic acid derivatives has centered on their anti-inflammatory properties, a distinct and important area of investigation has emerged focusing on their potential as antimicrobial agents. Specifically, this compound has been identified as an inhibitor of Tyrosyl-tRNA synthetase (TyrRS). nih.gov TyrRS is an essential enzyme for protein synthesis in bacteria, making it a viable target for the development of new antibiotics. nih.govnih.gov The discovery of inhibitors for this enzyme represents a promising strategy to combat the growing threat of antibiotic resistance. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO3 B187650 2-[(3-Chlorobenzyl)oxy]benzoic acid CAS No. 121697-55-0

特性

IUPAC Name

2-[(3-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLXYZLVZBXJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429214
Record name 2-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121697-55-0
Record name 2-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Pharmacological Activities of 2 3 Chloromethyl Benzoyl Oxy Benzoic Acid

Cyclooxygenase (COX) Pathway Modulation

The anti-inflammatory properties of 2-[(3-Chlorobenzyl)oxy]benzoic acid are significantly attributed to its interaction with the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Research has demonstrated that this compound exhibits a preferential inhibitory effect on the COX-2 isoform over COX-1. This selectivity is a crucial aspect of its pharmacological profile, as COX-1 is responsible for the production of prostaglandins (B1171923) that play a protective role in the gastrointestinal tract and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. Therefore, the selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory agent, as it is associated with a reduced risk of gastrointestinal side effects.

Parameter Value
Target Enzyme Cyclooxygenase-2 (COX-2)
Inhibitory Action Selective Inhibition

A direct consequence of COX-2 inhibition by this compound is the suppression of prostaglandin (B15479496) biosynthesis. Prostaglandins, particularly Prostaglandin E-2 (PGE-2), are key mediators of inflammation, contributing to vasodilation, increased vascular permeability, and pain sensitization. By inhibiting COX-2, this compound effectively reduces the production of PGE-2 at the site of inflammation, thereby mitigating these inflammatory responses.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Regulation

Beyond its effects on the COX pathway, this compound exerts significant anti-inflammatory effects through the modulation of the Nuclear Factor Kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the innate and adaptive immune responses and plays a central role in the transcription of pro-inflammatory genes.

The activation of NF-κB is a tightly regulated process. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. The phosphorylation of IκBα by the IκB kinase (IKK) complex, which includes the catalytic subunit IKKβ, leads to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. It is understood that this compound can interfere with this critical step. While direct inhibition of IKKβ dissociation is a complex process, the compound's action leads to the inactivation of NF-κB.

Pathway Effect Downstream Targets
NF-κB SignalingInhibitionCOX-2, IL-1β, TNF-α

Immunomodulatory Effects in Inflammatory Models

The immunomodulatory properties of this compound have been investigated in various preclinical inflammatory models. These studies provide in vivo evidence for its anti-inflammatory and immunomodulatory activities. The compound has demonstrated the ability to modulate the immune response, which is a key component of its therapeutic potential in inflammatory disorders.

Influence on CD4+ T-Cell and CD4+ Regulatory T-Cell Populations

Studies conducted on lipopolysaccharide (LPS)-induced inflammatory models in mice have revealed the immunomodulatory capacity of this compound. Research indicates that administration of this compound leads to a notable decrease in the general population of CD4+ T-cells.

Concurrently, the compound has been shown to significantly increase the population of a specific subset of these cells known as CD4+ regulatory T-cells (Tregs). Tregs play a crucial role in maintaining immune homeostasis and preventing excessive inflammatory responses. The observed increase in the Treg population suggests a mechanism by which this compound exerts its anti-inflammatory effects by promoting immune tolerance.

Regulation of FoxP3 Expression in Lipopolysaccharide (LPS)-Induced Models

The expansion of the CD4+ regulatory T-cell (Treg) population is mechanistically linked to the transcription factor FoxP3, which is essential for the development and function of these cells. Research has demonstrated that this compound upregulates the expression of FoxP3 in LPS-induced models.

In comparative studies, the administration of this compound resulted in a more significant increase in FoxP3 expression compared to acetylsalicylic acid (ASA). This heightened expression of FoxP3 is considered the driving force behind the observed increase in the CD4+ Treg population, thereby contributing to the compound's potential for reducing inflammatory conditions.

Reactive Oxygen Species (ROS) Production and Nitric Oxide (NO) Pathway Interactions

Investigations into the anti-inflammatory mechanisms of this compound have explored its effects on oxidative stress pathways. In mouse models of LPS-induced inflammation, the compound has been shown to reduce the production of reactive oxygen species (ROS).

This reduction in ROS is associated with a decreased expression of NOX2, a key component of the NADPH oxidase enzyme complex, which is a major source of cellular ROS. By downregulating NOX2, the compound mitigates oxidative stress, a critical factor in the inflammatory cascade. While these findings highlight a clear role in modulating ROS, detailed investigations into the compound's direct interactions with the broader nitric oxide (NO) signaling pathways, such as its effects on various nitric oxide synthase (NOS) isoforms, have not been extensively reported in the available scientific literature.

Anti-Aggregatory Mechanisms in Platelet Function

This compound has demonstrated significant antiplatelet activity. Experimental studies have shown that it inhibits platelet aggregation and prolongs bleeding time, indicating an interference with the processes of thrombus formation. nih.gov

The primary mechanism postulated for this anti-aggregatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly with a potential affinity for COX-2. nih.gov The inhibition of COX enzymes is a well-established mechanism for antiplatelet drugs, as it blocks the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. nih.govpharmgkb.orgnih.gov By targeting this pathway, this compound can effectively reduce the likelihood of platelet plug formation. nih.gov

Pharmacokinetic Profile and Distribution Dynamics of 2 3 Chloromethyl Benzoyl Oxy Benzoic Acid in Preclinical Animal Models

Absorption Characteristics and Plasma Concentration Kinetics

The initial phase of a drug's action involves its absorption into the systemic circulation. The rate and extent of this absorption are key determinants of its clinical utility.

Determination of Time to Maximum Plasma Concentration (Tmax)

In preclinical studies involving rat models, the time required to reach the maximum plasma concentration (Tmax) for 2-[(3-Chlorobenzyl)oxy]benzoic acid following a single oral administration was determined to be 28.9 ± 1.1 minutes. nih.govresearchgate.net This parameter is a critical indicator of the rate of absorption of the compound. The maximum plasma concentration (Cmax) observed in these studies was 0.57 ± 0.02 µg/mL. nih.govresearchgate.net

Pharmacokinetic Profile and Non-Linear Elimination Phases

Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Tmax (Time to Maximum Plasma Concentration) 28.9 ± 1.1 min nih.govresearchgate.net
Cmax (Maximum Plasma Concentration) 0.57 ± 0.02 µg/mL nih.govresearchgate.net
AUCtotal (Total Systemic Exposure) 66.3 ± 1.0 µg min/mL researchgate.net
T1/2el (Elimination Half-life) 39.4 ± 3.9 min nih.govresearchgate.net
Kel (Elimination Rate Constant) 0.018 ± 0.002 min⁻¹ nih.govresearchgate.net

Tissue Distribution and Lipophilicity Relationship

The distribution of a drug from the bloodstream into various tissues and organs is a crucial factor influencing its efficacy and potential for accumulation.

Extensive Distribution to Deep and Very Deep Tissues

The pharmacokinetic data, specifically the low maximum plasma concentration (Cmax) and the extended elimination half-life, strongly indicate that this compound is not confined to the bloodstream. researchgate.net Instead, it undergoes extensive distribution into deep and very deep tissues within the body. researchgate.net This characteristic is pivotal as it suggests the compound can reach various target sites, potentially enhancing its therapeutic effects.

Correlation between High Lipophilic Properties (Log P) and Distribution Patterns

The extensive tissue distribution of this compound is directly linked to its physicochemical properties, particularly its high lipophilicity. researchgate.net The partition coefficient (Log P) of the compound has been reported to be 3.73. researchgate.netnih.gov This high Log P value signifies a strong preference for lipid environments, such as cell membranes, over aqueous environments like the blood plasma. This lipophilic nature facilitates its passage across biological membranes and subsequent distribution into various tissues. researchgate.net

Elimination Kinetics and Comparative Analysis

The elimination phase marks the irreversible removal of the drug from the body. A comparative analysis with similar compounds can provide valuable insights into its relative pharmacokinetic behavior.

Studies have shown that this compound demonstrates a slower onset of action and a longer elimination time from the body when compared to acetylsalicylic acid (ASA). researchgate.net This suggests a more sustained presence in the body.

For comparative purposes, a related compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, exhibits a Cmax of 0.53 µg/mL and a Kel of 0.020 min⁻¹. nih.gov These values are quite similar to those of this compound, indicating comparable pharmacokinetic behavior between these two derivatives. nih.gov

Comparative Pharmacokinetic Parameters

CompoundCmax (µg/mL)Kel (min⁻¹)Reference
This compound 0.57 ± 0.020.018 ± 0.002 nih.govresearchgate.net
2-((4-(chloromethyl)benzoyl)oxy)benzoic acid 0.530.020 nih.gov

Evaluation of Elimination Half-Life (T1/2el)

The elimination half-life (T1/2el) of a compound is a critical pharmacokinetic parameter that indicates the time required for the concentration of the drug in the body to be reduced by half. In preclinical studies involving rat models, the elimination half-life of this compound, also known as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB), has been determined. nih.govresearchgate.net

A pharmacokinetic study utilizing a high-pressure liquid chromatography diode array detector (HPLC-DAD) method was conducted on healthy rats. researchgate.net Following a single oral administration, the elimination half-life of this compound was found to be 39.4 ± 3.9 minutes. nih.govresearchgate.net This extended elimination half-life, coupled with a low maximum plasma concentration (Cmax), suggests that the compound is extensively distributed into deep tissues within the body. researchgate.net The lipophilic nature of the compound, as indicated by a log P of 3.73, supports this observation of wide distribution. nih.govresearchgate.net The elimination rate constant (Kel) for this compound was determined to be 0.018 ± 0.002 min-1. nih.govresearchgate.net

Comparison of Elimination Time with Reference Compounds (e.g., Acetylsalicylic Acid)

When compared to the well-established non-steroidal anti-inflammatory drug (NSAID) acetylsalicylic acid (ASA), this compound exhibits a notably longer elimination time. nih.govresearchgate.net Research indicates that ASA has a plasma half-life of approximately 15–20 minutes. nih.gov This is significantly shorter than the 39.4 ± 3.9 minutes reported for this compound in rat models. nih.govresearchgate.netnih.gov

The slower elimination of this compound suggests a more prolonged presence in the systemic circulation and tissues compared to acetylsalicylic acid. nih.govresearchgate.net This difference in pharmacokinetic profiles is a key characteristic of this novel salicylic (B10762653) acid derivative. nih.gov

The following table provides a comparative overview of the elimination half-life of this compound and acetylsalicylic acid in preclinical models.

CompoundElimination Half-Life (T1/2el)Animal Model
This compound39.4 ± 3.9 minutes nih.govresearchgate.netRat nih.govresearchgate.net
Acetylsalicylic Acid15–20 minutes nih.govGeneral Preclinical nih.gov

Structure Activity Relationship Sar Studies of 2 3 Chloromethyl Benzoyl Oxy Benzoic Acid Analogues

Influence of Benzoyl Salicylate (B1505791) Core Modifications on Biological Activities

The benzoyl salicylate scaffold serves as the foundational structure for 2-[(3-Chlorobenzyl)oxy]benzoic acid and its analogues. Modifications to this core have been shown to significantly impact their biological activities, primarily their efficacy as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Research involving the synthesis and in-silico evaluation of various benzoyl salicylate derivatives has demonstrated that the nature and position of substituents on the benzoyl moiety are critical for activity. A study that synthesized 14 new compounds from an initial in-silico design of 64 revealed that specific substitutions lead to varied analgesic efficacy and binding affinity to the COX-2 enzyme. nih.gov

For instance, the parent compound of this article, this compound (referred to as 3-CH2Cl in some literature), exhibited a potent analgesic effective dose (ED50) and a strong predicted binding affinity (G-Score) to COX-2. nih.gov The data from these studies highlight a clear relationship between the structural modifications of the benzoyl salicylate core and the resulting biological and pharmacological properties.

Table 1: Analgesic Activity and COX-2 Binding Scores of Benzoyl Salicylate Analogues

Substituent (R) on Benzoyl Moiety Analgesic Activity (ED50 in murine models) Predicted COX-2 Binding Affinity (G-Score in kcal/mol)
3-CH2Cl 15.73 -9.48
4-CH2Cl 19.00 -8.79
4-OCF3 22.62 -8.00
2-Cl 40.31 -8.77
4-C(CH3)3 26.65 -9.21

Data sourced from a 2022 review on the synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid. nih.gov

The data indicates that the position of the chloromethyl group is crucial, with the meta (3-position) substitution in this compound resulting in the highest analgesic potency (lowest ED50) and the most favorable predicted binding affinity to COX-2 among the tested analogues. nih.gov Shifting the chloromethyl group to the para (4-position) slightly decreases both the analgesic activity and the binding score. Other substitutions, such as a trifluoromethoxy or a tert-butyl group at the para-position, also show variations in activity, underscoring the sensitivity of the biological response to the electronic and steric properties of the substituent.

Role of Specific Substituent Patterns (e.g., meta-halogens) on Efficacy and Selectivity

The presence and position of halogen substituents on the benzyl (B1604629) ring of this compound analogues play a significant role in determining their efficacy and selectivity. Halogens are known to modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, all of which can influence its pharmacological profile.

In the context of electrophilic aromatic substitution, halogens are deactivating yet ortho-, para- directing. masterorganicchemistry.com This is due to a combination of their electron-withdrawing inductive effect and their ability to donate a lone pair of electrons through resonance, which can stabilize the carbocation intermediate formed during the reaction. masterorganicchemistry.com This dual electronic nature can be pivotal in the interaction of the drug molecule with its biological target.

Studies on other classes of benzoic acid derivatives have shown that the introduction of halogen atoms can enhance biological activity. For instance, in a series of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, substitution with halogen atoms on the benzene (B151609) ring was found to increase their binding affinity to human serum albumin, a key factor in drug distribution and pharmacokinetics. researchgate.net This suggests that the meta-chloro substituent in this compound could be contributing to its favorable pharmacokinetic profile in addition to its direct interaction with the target enzyme.

Comparative SAR Analysis with other Salicylic (B10762653) Acid Derivatives and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A comparative analysis of the structure-activity relationships of this compound with other salicylic acid derivatives and established NSAIDs provides valuable context for its potential therapeutic advantages. The parent salicylic acid is a simple phenolic compound with a carboxylic acid group, and its derivatives are designed to enhance its anti-inflammatory and analgesic properties while mitigating side effects. blogspot.comiomcworld.com

One of the most well-known salicylic acid derivatives is acetylsalicylic acid (Aspirin). This compound has demonstrated superior analgesic activity compared to acetylsalicylic acid in animal models. nih.govukwms.ac.id In-silico docking studies also indicate a higher binding affinity of this compound for the COX-2 enzyme compared to acetylsalicylic acid, with a Glide Score of -9.48 kcal/mol versus -5.88 kcal/mol, respectively. nih.gov Furthermore, this compound exhibits a higher lipophilicity (CLogP = 3.495) than acetylsalicylic acid (CLogP = 0.804), which may facilitate its passage through cell membranes. nih.gov

When compared to other widely used NSAIDs such as diclofenac, ibuprofen, and naproxen, the unique structural features of this compound become apparent. While traditional NSAIDs primarily act through direct inhibition of COX enzymes, the larger and more complex structure of this compound may allow for different or additional binding interactions within the active site of COX-2. The larger active site volume of COX-2 compared to COX-1 is a key factor that allows for the design of selective inhibitors. nih.gov The bulky 3-chlorobenzyl group of this compound may exploit this difference, potentially leading to a more favorable selectivity profile.

Table 2: Structural and Activity Comparison of this compound with Common NSAIDs

Compound Core Structure Key Substituents Primary Mechanism of Action Relative Potency/Affinity
This compound Benzoyl Salicylate 3-Chlorobenzyl ether COX Inhibition Higher predicted COX-2 affinity than Aspirin (B1665792) nih.gov
Acetylsalicylic Acid (Aspirin) Salicylic Acid Acetyl ester Irreversible COX Inhibition Baseline for comparison
Ibuprofen Propionic Acid Isobutylphenyl Reversible COX Inhibition Varies with indication
Naproxen Propionic Acid Methoxy-naphthyl Reversible COX Inhibition Varies with indication
Diclofenac Phenylacetic Acid Dichlorophenylamino Reversible COX Inhibition Generally potent

This comparative analysis highlights the distinct structural class of this compound as a benzoyl salicylate derivative, which contrasts with the propionic acid (ibuprofen, naproxen) and phenylacetic acid (diclofenac) classes of NSAIDs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Design (Implied by SAR studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fip.org While specific QSAR models for this compound and its close analogues are not extensively reported in publicly available literature, the principles of QSAR are implicitly at play in the SAR studies of these compounds. The data derived from such studies can be used to build predictive QSAR models for the rational design of new, more potent, and selective analogues.

A QSAR study on a series of acyl salicylic acid derivatives designed as COX-1 inhibitors identified hydrophobicity (LogP) and total molecular energy (Etotal) as key descriptors contributing to their inhibitory action. fip.orgfip.org Similarly, for this compound analogues, these physicochemical parameters are likely to be critical. The higher lipophilicity of this compound compared to acetylsalicylic acid is a prime example of a descriptor that could be incorporated into a QSAR model. nih.gov

The development of a robust QSAR model for this class of compounds would typically involve the following steps:

Data Set Compilation: A series of analogues with varying substituents on the benzoyl and salicylate rings would be synthesized and their biological activities (e.g., IC50 for COX-2 inhibition, analgesic ED50) would be determined.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters, would be calculated for each analogue.

Model Generation: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be employed to generate a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

The insights gained from such a QSAR model would be invaluable for guiding the synthesis of new derivatives. For instance, the model could predict the optimal level of hydrophobicity or the most favorable electronic properties for a substituent at a particular position to maximize COX-2 inhibition and analgesic efficacy. Although a specific model is not available, the existing SAR data strongly implies that a predictive QSAR model could be successfully developed for this promising class of anti-inflammatory agents.

Advanced Analytical and Bioanalytical Methodologies Employed in Research on the Chemical Compound

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Pharmacokinetic Studies and Compound Quantitation

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used analytical technique for the separation, identification, and quantification of chemical compounds. Its application in the study of 2-[(3-Chlorobenzyl)oxy]benzoic acid has been crucial for characterizing its pharmacokinetic properties. nih.gov A validated HPLC-DAD method was developed to determine the plasma concentrations of the compound, referred to as 3CBB, in rats following oral administration. researchgate.net

The study aimed to investigate the pharmacokinetics of this new salicylic (B10762653) acid derivative. researchgate.net Plasma samples were collected at various time points after administration and analyzed. researchgate.net The method demonstrated suitable sensitivity for the determination of 3CBB. researchgate.net The key pharmacokinetic parameters determined from this analysis are detailed in the table below. researchgate.net

Pharmacokinetic Parameters of this compound in Rats

Parameter Value Description
Tmax 28.9 ± 1.1 min Time to reach maximum plasma concentration.
Cmax 0.57 ± 0.02 µg/ml Maximum observed plasma concentration.
AUCtotal 66.3 ± 1.0 µg min/ml Total area under the plasma concentration-time curve.
Kel 0.018 ± 0.002 min⁻¹ Elimination rate constant.

| T₁/₂el | 39.4 ± 3.9 min | Elimination half-life. |

Data sourced from a study on the pharmacokinetics of the compound in rats. researchgate.net

The results indicated a relatively long elimination half-life and a low maximum plasma concentration, suggesting extensive distribution into tissues. researchgate.net This type of detailed quantitative analysis is essential for understanding how the compound is absorbed, distributed, and eliminated by the body. researchgate.net

Flow Cytometry for Cellular Population and Expression Analysis in Immunological Models

Flow cytometry is a powerful technology that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. nih.gov It is widely used in immunology to identify and quantify different immune cell subtypes, such as T cells, natural killer (NK) cells, and macrophages, and to assess their activation states. nih.gov In the context of immunological research, this technique can provide in-depth profiling of cellular responses in various disease models. nih.gov

For this compound, research has utilized flow cytometry-based assays to evaluate its bioactivity. nih.gov Specifically, a flow cytometry-based platelet aggregation assay was employed to investigate the compound's antiplatelet effects, a key activity for derivatives of salicylic acid. nih.gov This application demonstrates the utility of flow cytometry in moving beyond simple cell counting to assess the functional consequences of a compound on specific cellular processes. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker (e.g., Cytokine) Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard immunoassay used to detect and quantify soluble biomarkers such as cytokines, chemokines, and hormones in biological fluids. nih.gov This technique is critical for understanding the inflammatory and anti-inflammatory effects of therapeutic candidates by measuring their impact on the production of these key mediators. nih.gov

In studies involving this compound, ELISA was employed to measure the concentration of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model in rats. nih.gov The administration of the compound, also identified as 3-CH2Cl in this research, resulted in a statistically significant reduction in the cardiac blood plasma concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) compared to the untreated LPS-induced group. nih.gov

Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Rats

Cytokine Plasma Concentration (pg/mL) Statistical Significance
TNF-α 5.70 ± 1.04 x 10³ p < 0.001

| IL-1β | 2.32 ± 0.28 x 10³ | p < 0.001 |

Data reflect concentrations in the treated group. nih.gov

These findings provide quantitative evidence of the compound's anti-inflammatory activity at the biomarker level. nih.gov

In Vitro and In Vivo Model Systems for Efficacy and Mechanistic Assessment (e.g., LPS-induced inflammation models, writhing test, plantar test)

A range of in vitro and in vivo models are essential for evaluating the therapeutic potential and understanding the mechanisms of action of a new compound.

LPS-induced Inflammation Models: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a strong inflammatory response in animal models. mdpi.com In research on this compound, an LPS-induced rat model was used to assess its anti-inflammatory properties. nih.gov The study found that the compound significantly reduced key inflammatory parameters, including a reduction in white blood cell concentration and the severity of lung injury. nih.gov Furthermore, the compound helped maintain the rats' body temperature within a normal range during inflammation, preventing the onset of septic shock. nih.govresearchgate.net The anti-inflammatory effects are hypothesized to occur through the inhibition of cyclooxygenase-2 (COX-2) and the LPS-induced NF-κβ signaling pathway. nih.govresearchgate.net

Writhing Test: The acetic acid-induced writhing test is a standard chemical nociception model used to screen for peripheral analgesic activity. jnu.ac.bdresearcher.life The test involves inducing abdominal constrictions (writhing) by injecting a mild irritant. researchgate.net When evaluated with this model, this compound demonstrated a significant and dose-dependent decrease in the number of writhes. nih.govnih.gov Its analgesic activity in this test was found to be superior to that of acetylsalicylic acid. nih.gov

Analgesic Activity in Acetic Acid Writhing Test (Pain Hindrance %)

Compound Dose (mg/kg) Pain Hindrance (%)
This compound 12.5 85.30
25 92.48
50 124.96
100 180.36
200 208.01
Acetylsalicylic Acid 12.5 26.00
25 34.34
50 45.68
100 60.38

Data sourced from a study comparing the analgesic activity of the compound against acetylsalicylic acid. researchgate.net

Plantar Test: The plantar test is a thermal nociception model used to assess centrally-mediated analgesic activity. It measures the time it takes for an animal to withdraw its paw from a heat source. An increase in response time indicates an analgesic effect. In studies using the plantar test, groups treated with this compound showed a significant, dose-dependent increase in their paw withdrawal latency. nih.govnih.gov This result suggests that the compound's analgesic effects are mediated through both peripheral and central nervous system pathways. nih.gov

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-[(3-Chlorobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized?

The compound can be synthesized via microwave-assisted Schotten-Baumann acylation under biphasic aqueous basic conditions. This method reduces reaction time and improves yield compared to traditional heating . Optimization involves:

  • Catalyst selection : Use NaOH or K2CO3 to deprotonate the phenolic OH group of salicylic acid derivatives.
  • Temperature control : Microwave irradiation at 80–100°C for 15–30 minutes enhances reaction efficiency.
  • Solvent system : A water-organic solvent (e.g., dichloromethane) biphasic system minimizes side reactions.

Which analytical techniques are critical for verifying the structural purity of this compound?

A multi-technique approach is recommended:

  • TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane 3:7).
  • Spectroscopy :
    • IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) groups .
    • NMR : <sup>1</sup>H NMR should show signals for the chlorobenzyl group (δ 4.8–5.2 ppm, -OCH2-) and aromatic protons (δ 6.8–8.2 ppm) .
  • Elemental analysis (EDS) : Verify Cl content (~13.5% by mass) .

What in vitro models are suitable for initial screening of biological activity?

  • Platelet aggregation assays : Use ADP or collagen-induced aggregation in human platelet-rich plasma, analyzed via flow cytometry .
  • COX-2 inhibition : Measure IC50 using a fluorometric kit with recombinant COX-2 enzyme .
  • Analgesic activity : Employ murine models (e.g., acetic acid-induced writhing test) with dose ranges of 50–200 mg/kg .

Advanced Research Questions

How does the chlorobenzyl substituent influence pharmacokinetic properties compared to unmodified salicylic acid derivatives?

The chlorobenzyl group increases lipophilicity (CLogP = 3.495 vs. 0.804 for acetylsalicylic acid), enhancing membrane permeability. Key parameters include:

ParameterThis compoundAcetylsalicylic Acid
CLogP3.4950.804
Polarizability (ų)28.4216.34
Molar Refractivity (CMR)7.464.12

These properties improve target receptor (e.g., COX-2) binding affinity .

What computational strategies predict the compound’s interaction with cyclooxygenase-2 (COX-2)?

  • Molecular docking : Use AutoDock Vina with COX-2 crystal structure (PDB:5F1A). The compound’s G-Score (-9.48 kcal/mol) indicates stronger binding than acetylsalicylic acid (-5.88 kcal/mol) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions include H-bonds with Arg120 and hydrophobic contacts with Tyr355 .

How can researchers resolve discrepancies between in silico predictions and experimental bioactivity data?

  • Validate assay conditions : Ensure enzyme activity (COX-2) is measured at physiological pH and temperature.
  • Check stereoelectronic effects : Chlorine’s electron-withdrawing nature may alter binding kinetics despite favorable docking scores.
  • Cross-reference toxicity data : Acute oral toxicity (LD50 >2000 mg/kg) and histopathology (no gastric lesions) confirm safety, even if in vitro activity is lower than predicted .

Methodological Challenges & Solutions

What are the key considerations for scaling up synthesis without compromising yield?

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted 3-chlorobenzyl chloride.
  • Microwave batch size : Limit to 5–10 g per run to maintain uniform heating.
  • Quality control : Regular NMR and HPLC checks (C18 column, 70:30 acetonitrile/water) .

How can researchers differentiate COX-1 vs. COX-2 inhibition mechanisms experimentally?

  • Enzyme-specific assays : Use COX-1 (ovine) and COX-2 (human recombinant) inhibition kits.
  • Platelet vs. endothelial cell models : Platelets express COX-1, while endothelial cells express COX-2. Compare IC50 values in both systems .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。